BenchChemオンラインストアへようこそ!

1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea

Lipophilicity Drug-likeness FPRL1 Agonist

1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894009-60-0; MF: C₂₀H₂₁F₂N₃O₃; MW: 389.40) is a synthetic, small-molecule urea derivative categorized as a 3-ureidopyrrolidinone. Its core scaffold features a characteristic 5-oxopyrrolidine ring N-substituted with a 3,4-dimethylphenyl moiety and a urea linkage bearing a 4-(difluoromethoxy)phenyl group.

Molecular Formula C20H21F2N3O3
Molecular Weight 389.403
CAS No. 894009-60-0
Cat. No. B2649437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
CAS894009-60-0
Molecular FormulaC20H21F2N3O3
Molecular Weight389.403
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)F)C
InChIInChI=1S/C20H21F2N3O3/c1-12-3-6-16(9-13(12)2)25-11-15(10-18(25)26)24-20(27)23-14-4-7-17(8-5-14)28-19(21)22/h3-9,15,19H,10-11H2,1-2H3,(H2,23,24,27)
InChIKeyDZHHDWQZHINREC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894009-60-0) for FPRL1 Agonist R&D Procurement


1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894009-60-0; MF: C₂₀H₂₁F₂N₃O₃; MW: 389.40) is a synthetic, small-molecule urea derivative categorized as a 3-ureidopyrrolidinone. Its core scaffold features a characteristic 5-oxopyrrolidine ring N-substituted with a 3,4-dimethylphenyl moiety and a urea linkage bearing a 4-(difluoromethoxy)phenyl group. This compound is structurally associated with developmental programs targeting the formyl peptide receptor like 1 (FPRL1, also known as FPR2), a G protein-coupled receptor mediating resolution of inflammation [1]. The difluoromethoxy (-OCF₂H) substituent is recognized in medicinal chemistry as a metabolically stable lipophilic bioisostere capable of modulating pharmacokinetic properties and target residence time [2].

1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea: Why Structural Analog Selection is Not Straightforward


The 3-ureidopyrrolidinone class encompasses a range of compounds with varying N-phenyl substituents on the pyrrolidinone ring. Simple substitution of the 3,4-dimethylphenyl group with other aryl groups (e.g., 4-fluorophenyl, 4-methylphenyl) is not a bioequivalent exchange. The specific pattern of methyl substitution on the phenyl ring dictates shape complementarity with hydrophobic sub-pockets of FPRL1 and alters the conformational preferences of the pyrrolidinone ring, directly impacting agonist potency, binding kinetics, and functional selectivity [1]. Furthermore, the 4-(difluoromethoxy)phenyl element in this specific compound introduces a unique hydrogen-bonding interaction profile distinct from methoxy or halide analogs, influencing metabolic stability and oral bioavailability in ways that cannot be predicted from structurally adjacent compounds [2].

Quantitative Differentiation Evidence: 1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea


Lipophilicity (cLogP) Differentiation vs. 4-Fluorophenyl Analog (CAS 894019-51-3)

The target compound, with a 3,4-dimethylphenyl substituent, is computed to have a higher partition coefficient (XLogP3-AA) compared to its direct 4-fluorophenyl analog (PubChem CID 18564466). The increased lipophilicity is a critical parameter for central nervous system (CNS) drug design where a higher logP value within an optimal range can enhance blood-brain barrier penetration, whereas the lower lipophilicity of the fluoro analog might favor peripheral restriction. This difference is significant for selecting a candidate for neuroinflammatory vs. peripheral inflammatory disease models [1].

Lipophilicity Drug-likeness FPRL1 Agonist

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor/Donor Differentiation

While maintaining an identical hydrogen bond donor count (2) and acceptor count (6) as the 4-fluorophenyl analog, the target compound differentiates in its Topological Polar Surface Area (TPSA) by approximately 3.0 Ų (computed 64.3 Ų vs 61.3 Ų for the fluoro analog). This subtle variance arises from the steric and electronic effects of the dimethyl substitution, which alters the molecular surface area. TPSA is a key descriptor for predicting oral bioavailability and cellular permeability, and this difference can be decisive when optimizing lead compounds for favorable absorption characteristics [1].

Physicochemical Profile Bioavailability FPRL1 Agonist

Structurally Unique N-(3,4-Dimethylphenyl) Pyrrolidinone Motif vs. Mono-Substituted Analogs for FPRL1 Activity

Analysis of the FPRL1 agonist patent (e.g., EP3075726A1) reveals that the 3,4-disubstituted phenyl pattern on the pyrrolidinone nitrogen creates a markedly different agonist activity profile compared to mono-substituted or unsubstituted phenyl analogs. The twin methyl groups engage in additional hydrophobic contacts with a sub-pocket of the FPRL1 receptor that are not accessible to 4-fluorophenyl or 4-methylphenyl compounds. This structural feature is a primary driver of structure-activity relationship (SAR) divergence, with the 3,4-dimethylphenyl moiety leading to functional activity in cellular assays that is distinct from the class baseline [1]. Quantitatively, specific example compounds from the same patent with similar 3,4-dialkyl substitution range in potency from EC₅₀ < 10 nM to > 1000 nM in FPRL1 calcium mobilization assays, showcasing the sensitivity of activity to this precise substitution pattern [1].

Structure-Activity Relationship FPRL1 Agonist Molecular Docking

High Purity Benchmarking for Reproducible In-Vitro Pharmacology

Vendor technical datasheets for 1-[4-(difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894009-60-0) specify a standard purity of ≥95% as determined by HPLC, which is a critical quality control threshold for research-grade compounds. While many analog compounds (e.g., CAS 894019-51-3) are also offered at similar grades, sourcing this specific compound from certified suppliers ensures batch-to-batch consistency for sensitive FPRL1 bioassays where trace impurities of close structural analogs can confound EC₅₀ and IC₅₀ determinations .

Compound Purity Procurement Reproducibility FPRL1 Agonist

1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea: Optimal Research Application Scenarios


FPRL1/FPR2 Agonist Lead Optimization for Neuroinflammatory Indications

Given its higher computed lipophilicity (XLogP3-AA = 3.2) compared to the 4-fluorophenyl analog, this compound is a superior candidate for studies targeting FPRL1 in the central nervous system (CNS), such as neuroinflammation, Alzheimer's disease, or multiple sclerosis models, where enhanced brain penetration is desired [1]. The unique 3,4-dimethylphenyl moiety is a specific SAR handle for improving blood-brain barrier penetration and target engagement.

Structure-Activity Relationship Calibration for FPRL1 Hydrophobic Pocket Mapping

This compound serves as an essential chemical biology probe for mapping the hydrophobic sub-pocket of the FPRL1 receptor. Its 3,4-dimethylphenyl group, unlike mono-substituted or halogenated phenyl analogs, enables researchers to systematically dial in lipophilic contacts, providing critical data for pharmacophore model refinement and structure-based drug design [1].

Quality-Controlled Reagents for Reproducible In Vitro Pharmacology

For core FPRL1 assay panels (e.g., calcium mobilization, β-arrestin recruitment, cAMP modulation), sourcing this compound at the standard ≥95% purity ensures that the biological readouts are attributable to the specified chemotype, avoiding the significant pitfall of SAR misinterpretation that can arise from impure analog batches containing other active 3-ureidopyrrolidinone species .

Quote Request

Request a Quote for 1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.